N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide
Overview
Description
N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide, also known as NEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NEB belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide is not fully understood. However, it has been proposed that N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide may exert its effects through the modulation of various neurotransmitters such as dopamine, serotonin, and glutamate. N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has also been shown to interact with various ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects
N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models. N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of using N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide. One potential area of research is the development of N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide-based drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide and its potential applications in the treatment of epilepsy and cancer. Finally, more research is needed to determine the safety and efficacy of N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide in human clinical trials.
Scientific Research Applications
N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has been shown to exhibit various potential therapeutic applications in scientific research. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant effects. N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has been shown to have potential applications in the field of cancer research as it has been reported to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-[5-(2-ethylpiperidine-1-carbonyl)-2-methylphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-19-11-7-8-14-24(19)22(26)18-13-12-16(2)20(15-18)23-21(25)17-9-5-4-6-10-17/h4-6,9-10,12-13,15,19H,3,7-8,11,14H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNFMDKUILVWPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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